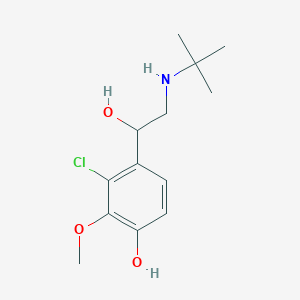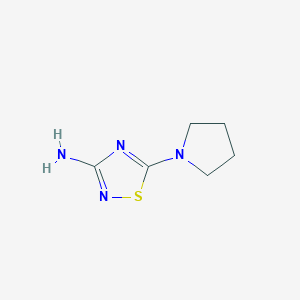
5-(Pyrrolidin-1-yl)-1,2,4-thiadiazol-3-amine
Übersicht
Beschreibung
The compound “5-(Pyrrolidin-1-yl)-1,2,4-thiadiazol-3-amine” is a complex organic molecule that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom and four carbon atoms. It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . The synthetic strategies used can involve ring construction from these precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule . The possibility to efficiently explore the pharmacophore space due to sp3-hybridization, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .Wissenschaftliche Forschungsanwendungen
Anticancer Applications
Research has demonstrated the potential of derivatives of 5-(Pyrrolidin-1-yl)-1,2,4-thiadiazol-3-amine in anticancer activity. For example, a study by Abdo and Kamel (2015) synthesized a series of compounds related to 1,3,4-thiadiazoles and evaluated them for in vitro anticancer activity. Some of these compounds showed significant cytotoxicity against various human cancer cell lines, highlighting the potential of thiadiazole derivatives in cancer treatment (Abdo & Kamel, 2015).
Structural and Spectral Analysis
Research by Dani et al. (2013) involved the synthesis and characterization of various thiadiazole compounds, including structural and spectral analysis. These studies contribute to a deeper understanding of the molecular structure and properties of thiadiazole derivatives, which is crucial for their application in various scientific fields (Dani et al., 2013).
Catalytic Activity
A study by Şerbetçi (2013) explored the synthesis of novel ruthenium complexes containing 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine. These complexes demonstrated catalytic activity in transfer hydrogenation reactions, showcasing the potential of thiadiazole derivatives in catalysis (Şerbetçi, 2013).
Antimicrobial Activities
Another study by Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide, including derivatives of thiadiazoles, and evaluated their antimicrobial activities. The results indicated that these compounds exhibited good or moderate antimicrobial activity (Bayrak et al., 2009).
Conformational Studies
Research by Strzemecka (2007) focused on the conformational aspects of allyl-(5-pyridin-2-yl-[1,3,4]thiadiazol-2-yl)-amine, providing insight into the molecular behavior of such compounds, which is valuable for understanding their reactivity and interaction with biological targets (Strzemecka, 2007).
Wirkmechanismus
Target of Action
Compounds with a pyrrolidine ring have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .
Mode of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been associated with various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in molecules, such as the pyrrolidine ring, is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The pyrrolidine ring and its derivatives have been associated with various bioactive molecules with target selectivity .
Action Environment
The stereogenicity of carbons in the pyrrolidine ring can lead to a different biological profile of drug candidates due to the different binding mode to enantioselective proteins .
Biochemische Analyse
Biochemical Properties
5-(Pyrrolidin-1-yl)-1,2,4-thiadiazol-3-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The pyrrolidine ring is known for its versatility in drug discovery, often contributing to the stereochemistry and three-dimensional coverage of molecules . This compound may interact with enzymes such as carbonic anhydrase, which is involved in various physiological processes . The nature of these interactions can include enzyme inhibition or activation, binding to active sites, and modulation of enzyme activity.
Cellular Effects
This compound can influence various types of cells and cellular processes. It may affect cell signaling pathways, gene expression, and cellular metabolism. For instance, compounds containing the pyrrolidine ring have been shown to modulate the activity of proteins involved in cell signaling, such as G protein-coupled receptors This modulation can lead to changes in cellular responses, including alterations in gene expression and metabolic pathways
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. This compound may bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the pyrrolidine ring can interact with the active sites of enzymes, altering their activity . Additionally, this compound may influence gene expression by binding to regulatory proteins or DNA sequences, thereby modulating transcriptional activity. Understanding these molecular interactions is essential for elucidating the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to factors such as stability and degradation. The compound’s stability can influence its long-term effects on cellular function. For instance, degradation products may have different biological activities compared to the parent compound . Long-term studies in vitro and in vivo are necessary to assess the temporal effects of this compound on cellular processes and overall stability.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Understanding the dosage-response relationship is crucial for determining the safe and effective use of this compound in potential therapeutic applications. Studies in animal models can provide valuable insights into the threshold effects and toxicity of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The pyrrolidine ring can undergo metabolic transformations, leading to the formation of metabolites with different biological activities . These metabolic pathways can affect the compound’s overall efficacy and safety. Investigating the specific enzymes and cofactors involved in the metabolism of this compound is essential for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, the distribution of this compound within different tissues can influence its therapeutic effects and potential side effects. Understanding these transport and distribution mechanisms is vital for optimizing the compound’s delivery and efficacy.
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biological effects. Investigating the subcellular distribution of this compound is essential for understanding its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
5-pyrrolidin-1-yl-1,2,4-thiadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4S/c7-5-8-6(11-9-5)10-3-1-2-4-10/h1-4H2,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJOBTVVERAOQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=NS2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



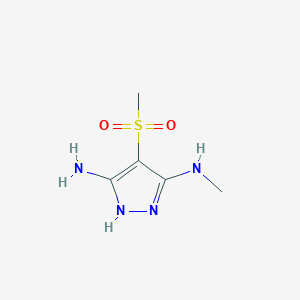
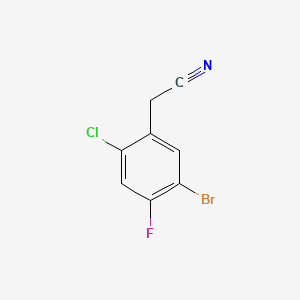

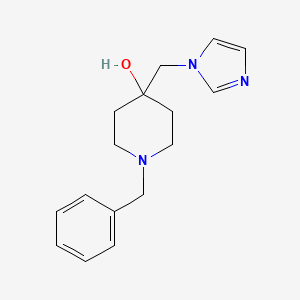
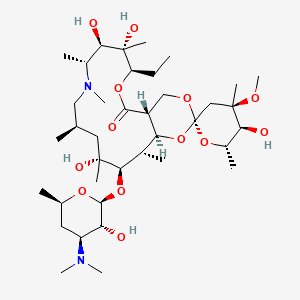
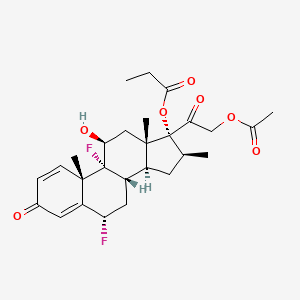
![7-Bromo-2,3-dihydrobenzo[d]oxazole-2-carboxylic acid](/img/structure/B1376124.png)

![[3-(3-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1376127.png)
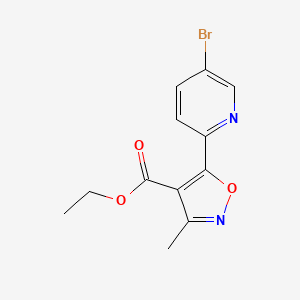
![1-(1H-Pyrazolo[3,4-c]pyridin-3-yl)ethanone](/img/structure/B1376129.png)

![[[1-(1,2-Benzisothiazol-3-YL)piperidin-4-YL]methyl]amine](/img/structure/B1376132.png)
